molecular formula C5H7NO2S B12916494 5-Ethenyl-2-sulfanyl-1,3-oxazolidin-4-one CAS No. 114590-40-8

5-Ethenyl-2-sulfanyl-1,3-oxazolidin-4-one

Cat. No.: B12916494
CAS No.: 114590-40-8
M. Wt: 145.18 g/mol
InChI Key: QOJOUQQRMZBSPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercapto-5-vinyloxazolidin-4-one is a heterocyclic compound that features both a mercapto group (-SH) and a vinyl group (-CH=CH2) attached to an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercapto-5-vinyloxazolidin-4-one typically involves the reaction of a suitable oxazolidinone precursor with a mercapto reagent. One common method is the stereoselective synthesis using vinyl Grignard reagents. For example, the addition of vinyl Grignard to an N-tosyl version of Garner’s aldehyde has been reported to yield the desired compound with high stereoselectivity .

Industrial Production Methods: While specific industrial production methods for 2-Mercapto-5-vinyloxazolidin-4-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Mercapto-5-vinyloxazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The vinyl group can be reduced to an ethyl group.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Alkyl halides and other electrophiles can react with the mercapto group under basic conditions.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Ethyl-substituted oxazolidinones.

    Substitution: Alkylthio-substituted oxazolidinones.

Scientific Research Applications

2-Mercapto-5-vinyloxazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Mercapto-5-vinyloxazolidin-4-one largely depends on its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites in proteins, potentially inhibiting enzyme activity. The vinyl group can participate in addition reactions, modifying the structure and function of target molecules. These interactions can affect various molecular pathways, making the compound useful in biochemical studies .

Comparison with Similar Compounds

    Oxazolidinones: These compounds share the oxazolidinone ring but may lack the mercapto or vinyl groups.

    Thiazolidinones: Similar in structure but contain a sulfur atom in the ring.

    Isoxazolidinones: Contain an oxygen atom in place of the sulfur atom.

Uniqueness: 2-Mercapto-5-vinyloxazolidin-4-one is unique due to the presence of both the mercapto and vinyl groups, which confer distinct reactivity and potential for diverse applications. This combination of functional groups is not commonly found in other oxazolidinone derivatives, making it a valuable compound for specialized research and industrial applications .

Properties

CAS No.

114590-40-8

Molecular Formula

C5H7NO2S

Molecular Weight

145.18 g/mol

IUPAC Name

5-ethenyl-2-sulfanyl-1,3-oxazolidin-4-one

InChI

InChI=1S/C5H7NO2S/c1-2-3-4(7)6-5(9)8-3/h2-3,5,9H,1H2,(H,6,7)

InChI Key

QOJOUQQRMZBSPL-UHFFFAOYSA-N

Canonical SMILES

C=CC1C(=O)NC(O1)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.